molecular formula C19H20O5 B1670152 Decursin CAS No. 5928-25-6

Decursin

Cat. No. B1670152
CAS RN: 5928-25-6
M. Wt: 328.4 g/mol
InChI Key: CUKSFECWKQBVED-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decursin is a pyranocoumarin obtained from the roots of Angelica gigas Nakai . It exhibits anti-cancer, anti-inflammatory, and neuroprotective activities . It also has a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and especially anticancer activities .


Synthesis Analysis

Decursin is a key ingredient in several natural herbs and dietary supplements and is available through a biosynthetic pathway . It can exert synergistic antitumor effects when used in combination with a number of common clinical anticancer drugs, enhancing chemotherapy sensitivity and reversing drug resistance in cancer cells .


Molecular Structure Analysis

Decursin is a coumarin analog . Its molecular formula is C19H20O5 , and its molecular weight is 328.36 .


Chemical Reactions Analysis

Decursin has shown potential anti-inflammatory activity by modulating growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .


Physical And Chemical Properties Analysis

Decursin is a powder that should be stored at -20°C . Its solubility in DMSO is 66 mg/mL .

Scientific Research Applications

Anticancer Properties

Dermatological Applications

Metabolic and Neuroprotective Effects

Decursin has been investigated for its anti-obesity and antidiabetic effects. In studies involving mice fed a high-fat diet, Decursin inhibited fat accumulation, reduced adipocytokine secretion, and improved glucose tolerance, suggesting its application in treating metabolic disorders (Jin-Taek Hwang et al., 2012). Additionally, Decursin's neuroprotective properties have been demonstrated through its ability to mitigate amnesia induced by scopolamine in mice, pointing to its potential in treating neurodegenerative diseases (S. Kang et al., 2003).

Bone Health

Decursin has shown potential in inhibiting osteoclastogenesis, which is crucial for maintaining bone health. It suppresses the differentiation of osteoclasts by downregulating NFATc1 and blocking the fusion of pre-osteoclasts, suggesting its usefulness in treating osteoporosis and other bone diseases (Kwang-Jin Kim et al., 2015).

Safety And Hazards

Decursin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Decursin is a promising natural compound, and its great potential for cancer prevention and treatment needs to be studied and explored in greater depth to support its move from the laboratory to the clinic . It is also a promising lead compound, and compounds modifying its structure and formulation form also have good anticancer effects .

properties

IUPAC Name

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKSFECWKQBVED-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974706
Record name 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decursin

CAS RN

5928-25-6
Record name (+)-Decursin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5928-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decursin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECURSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E95RTO3YQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decursin
Reactant of Route 2
Reactant of Route 2
Decursin
Reactant of Route 3
Decursin
Reactant of Route 4
Decursin
Reactant of Route 5
Decursin
Reactant of Route 6
Decursin

Citations

For This Compound
3,590
Citations
A Shehzad, S Parveen, M Qureshi, F Subhan… - Inflammation …, 2018 - Springer
… decursin has been reported in HepG2 cells and mice hepatocytes [9]. This study concluded that decursin … Decursin shows a promising effect against hepatic cancers by downregulation …
Number of citations: 47 link.springer.com
CY Son, IH Baek, GY Song, JS Kang, KI Kwon - Yakhak Hoeji, 2009 - koreascience.kr
… Decursin and decursinol angelate isolated from … of decursin and decursinol angelate are rapidly increasing. We summarized previous studies about pharmacological effects of decursin …
Number of citations: 39 koreascience.kr
D Yim, RP Singh, C Agarwal, S Lee, H Chi, R Agarwal - Cancer research, 2005 - AACR
… - side chain of decursin is substituted with -OH] has much lower effects compared with decursin, suggesting a possible structure-activity relationship. Decursin-induced growth inhibition …
Number of citations: 264 aacrjournals.org
S Lee, YS Lee, SH Jung, KH Shin, BK Kim… - Archives of pharmacal …, 2003 - Springer
… angelate (1) and decursin (2) suggested that the senecioylic acid moiety of decursin (2) was more … Isolation of decursinol angelate and assay of decursin angelate and decursin. Kor. J. …
Number of citations: 183 link.springer.com
JH Kim, JH Jeong, ST Jeon, H Kim, J Ock, K Suk… - Molecular …, 2006 - ASPET
… decursin, we analyzed signaling molecules involved in the TLR-mediated activation of MMP-9 and cytokines. Decursin … binding sites was blocked by decursin. These data indicate that …
Number of citations: 136 molpharm.aspetjournals.org
KS Ahn, WS Sim, IH Kim - Planta medica, 1996 - thieme-connect.com
… pound was identified as decursin by structure analysis. Also the cytotoxicity of decursin against various human cancer cell lines and in vitro PKC activation by decursin were elucidated. …
Number of citations: 187 www.thieme-connect.com
SY Kang, KY Lee, MJ Park, YC Kim… - … of Learning and …, 2003 - Elsevier
… both decursin and decursinol from extracts of AG. In this study, we evaluated the anti-amnestic activity of decursin, … Decursin, when administered to mice at 1 and 5 mg/kg body weight ip, …
Number of citations: 191 www.sciencedirect.com
HJ Lee, HJ Lee, EO Lee, JH Lee, KS Lee… - The American journal …, 2009 - World Scientific
… characteristics of decursin and DA in vivo? Can … decursin and DA to the pyranocoumarin core decursinol in vivo, we compared the growth inhibitory efficacy of decursinol with decursin …
Number of citations: 87 www.worldscientific.com
MH Jung, SH Lee, EM Ahn, YM Lee - Carcinogenesis, 2009 - academic.oup.com
… The pyranocoumarin compounds decursin and decursinol angelate isolated from the … of decursin and decursinol angelate using in vitro assays and in vivo animal experiments. Decursin …
Number of citations: 110 academic.oup.com
Y Ge, SH Yoon, H Jang, JH Jeong, YM Lee - Phytomedicine, 2020 - Elsevier
… Our results suggest that decursin is a novel HIF-1α inhibitor that functions by promoting its proteasomal degradation and that it also helps improve T cell activation in tumour …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.